molecular formula C25H25Cl2N3O B4077328 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide

Cat. No.: B4077328
M. Wt: 454.4 g/mol
InChI Key: VBONSAPGYRDEOF-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, chlorobenzyl, and chlorophenyl groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3O/c26-21-7-5-19(6-8-21)17-25(31)28-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-20-3-1-2-4-24(20)27/h1-12H,13-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBONSAPGYRDEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide
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